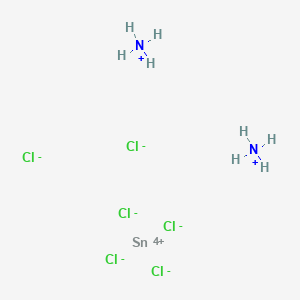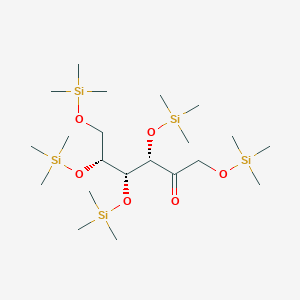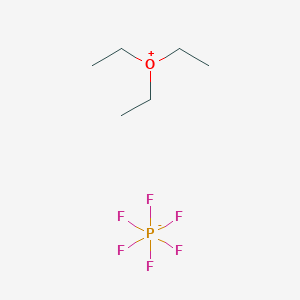
Triethyloxonium hexafluorophosphate
作用机制
呋喃芬那酸通过调节血小板环氧合酶途径发挥作用。 这种机制涉及抑制环氧合酶酶,环氧合酶酶在血栓烷和前列腺素的形成中起着至关重要的作用,从而减少炎症和血小板聚集 .
准备方法
合成路线和反应条件
呋喃芬那酸可以通过多种涉及呋喃衍生物的方法合成。 一种常见的方法是在金催化剂存在下,环化二醇和三醇,该反应可以在水性介质中进行 . 另一种方法包括使用钯催化剂从烯炔乙酸酯合成2,5-二取代呋喃 .
工业生产方法
呋喃芬那酸的工业生产通常涉及在氧化银催化剂存在下,糠醛的脱羧反应。 这种方法效率高,可扩展,适合大规模生产 .
化学反应分析
反应类型
呋喃芬那酸会发生各种化学反应,包括:
氧化: 呋喃芬那酸可以被氧化形成呋喃酸.
还原: 还原反应可以将呋喃芬那酸转化为糠醇.
常用试剂和条件
氧化: 重铬酸钾通常用于氧化反应.
还原: 氢化反应通常采用钯或铂催化剂.
主要生成产物
氧化: 呋喃酸
还原: 糠醇
取代: 2-硝基呋喃、呋喃-2-磺酸
科学研究应用
相似化合物的比较
类似化合物
布洛芬: 另一种具有类似治疗效果的抗炎化合物。
阿司匹林: 以其抗血小板聚集活性而闻名。
萘普生: 与呋喃芬那酸具有相同的抗炎特性。
独特性
呋喃芬那酸的独特性在于它结合了抗血小板聚集和抗炎活性,同时具有较低的致溃疡性,与其他非甾体抗炎药相比,它是长期使用的更安全选择 .
属性
IUPAC Name |
triethyloxidanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHIFBONIQGZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15F6OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885001 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17950-40-2 | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyloxonium hexafluorophosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyloxonium hexafluorophosphate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Triethyloxonium Hexafluorophosphate in polymer chemistry?
A1: this compound is widely used as an initiator in cationic ring-opening polymerization. This compound effectively initiates the polymerization of cyclic ethers like Tetrahydrofuran [] and cyclic sulfides like Propylene Sulfide [], leading to the formation of linear polymers.
Q2: How does this compound initiate polymerization?
A2: this compound acts as a strong electrophile. It initiates polymerization by donating its ethyl group to the oxygen atom of cyclic ethers [, ] or the sulfur atom of cyclic sulfides [], generating a reactive cationic species. This cationic species then propagates the polymerization reaction.
Q3: Are there any limitations to using this compound as a polymerization initiator?
A3: Yes, several factors can influence the effectiveness of this compound and the properties of the resulting polymers. These include:
- Slow Initiation and Propagation-Depropagation Equilibria: In the polymerization of Tetrahydrofuran, slow initiation by this compound, coupled with propagation-depropagation reactions, can lead to a broadening of the molecular weight distribution in the final polymer product [].
- Chain Transfer to Polymer: During polymerization, the growing polymer chain can abstract a proton from another polymer chain, leading to chain transfer. This process can also contribute to a broader molecular weight distribution [].
- Limited Conversion with Certain Anions: The choice of counterion for the Triethyloxonium cation can impact polymerization. For instance, using Triethyloxonium Hexachloroantimonate results in limited conversion due to a termination reaction between the growing polymer chain and the SbCl anion [].
Q4: How does the polymerization of Dioxolane using this compound differ from other cyclic ethers?
A4: Research suggests that the polymerization of Dioxolane by this compound might involve a more complex mechanism than a simple linear propagation. NMR studies indicate that only a small portion of the initiator is consumed, and the polymer product contains a mix of high and low molecular weight material. This finding suggests that the active center in Dioxolane polymerization might be a secondary oxonium ion on a larger cyclic polymer, rather than the primary trialkyloxonium ion [].
Q5: Beyond polymerization, what other applications does this compound have in organic synthesis?
A5: this compound is a versatile reagent for introducing ethyl groups into molecules. For example, it facilitates the efficient and regioselective synthesis of 2-methyl-2H-indazoles and 2-ethyl-2H-indazoles [].
Q6: What is the structure of this compound?
A6: this compound features a central oxygen atom bonded to three ethyl groups, carrying a positive charge. This cation is balanced by a Hexafluorophosphate (PF6-) anion. While specific spectroscopic data isn't provided in the abstracts, the cationic structure has been confirmed through X-ray crystallography [].
Q7: Is there a relationship between solvent properties and the reactivity of this compound?
A7: Yes, the rate of this compound solvolysis varies significantly depending on the solvent used. This variation is attributed to the solvent's nucleophilicity and ionizing power. A nucleophilicity scale based on this compound solvolysis has been developed using the Grunwald-Winstein equation, highlighting the importance of solvent selection in reactions involving this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




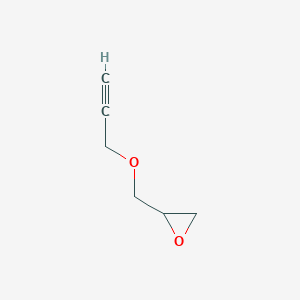


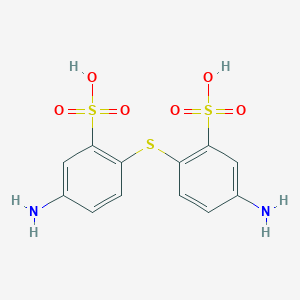
![N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide](/img/structure/B93312.png)




